epi-Progoitrin
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Overview
Description
epi-Progoitrin is a naturally occurring glucosinolate found in various plants, particularly in the seeds of Crambe abyssinica and Brassica species . It is a stereoisomer of progoitrin, differing in the configuration at the carbon bearing the allylic hydroxy group . Glucosinolates like epiprogoitrin are known for their role in plant defense mechanisms and their potential health benefits in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
epi-Progoitrin can be synthesized through the enzymatic hydrolysis of its precursor glucosinolate, progoitrin, using myrosinase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of epiprogoitrin involves the extraction of glucosinolates from plant sources, followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify epiprogoitrin from other glucosinolates .
Chemical Reactions Analysis
Types of Reactions
epi-Progoitrin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of epigoitrin.
Oxidation: Can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert epiprogoitrin to its corresponding thiol derivatives.
Common Reagents and Conditions
Myrosinase: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Epigoitrin: Formed from hydrolysis.
Sulfoxides: Formed from oxidation.
Thiol Derivatives: Formed from reduction.
Scientific Research Applications
epi-Progoitrin has several scientific research applications:
Chemistry: Used as a model compound to study glucosinolate metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural pesticides and plant growth regulators.
Mechanism of Action
epi-Progoitrin exerts its effects through the activation of various molecular pathways. It is hydrolyzed by myrosinase to produce epigoitrin, which can further interact with cellular targets . The hydrolysis products of epiprogoitrin are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes . This mechanism is crucial for its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Progoitrin: The stereoisomer of epiprogoitrin.
Sinigrin: Another glucosinolate with similar biological activities.
Gluconapin: A related glucosinolate found in Brassica species.
Uniqueness
epi-Progoitrin is unique due to its specific stereochemistry, which influences its biological activity and metabolic pathways . Its distinct configuration at the allylic hydroxy group differentiates it from progoitrin and affects its interaction with enzymes and molecular targets .
Properties
Molecular Formula |
C11H19NO10S2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
Isomeric SMILES |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origin of Product |
United States |
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